3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
描述
3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a heterocyclic compound featuring a triazoloquinazolinone core substituted with a 4-fluorophenyl group at position 3 and a 4-phenylpiperazine-1-carbonyl moiety at position 6. Its molecular formula is C₂₆H₂₁FN₆O₂, with a molecular weight of 468.49 g/mol.
属性
IUPAC Name |
3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN6O2/c27-19-9-6-17(7-10-19)23-24-28-25(34)21-11-8-18(16-22(21)33(24)30-29-23)26(35)32-14-12-31(13-15-32)20-4-2-1-3-5-20/h1-11,16,30H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWELJLHWAOPYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazole ring, followed by the introduction of the quinazoline moiety and subsequent functionalization with fluorophenyl and phenylpiperazine groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in various medical fields. Its structure suggests possible interactions with biological targets, making it a candidate for drug development:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit specific pathways involved in cancer cell proliferation. Research is ongoing to elucidate its mechanism of action and effectiveness against different cancer types.
- Neuroprotective Properties : The phenylpiperazine moiety may interact with serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety disorders.
Research has shown that 3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one exhibits various biological activities:
- Antimicrobial Properties : The compound has been tested for its efficacy against a range of microorganisms. Studies suggest it may possess antibacterial and antifungal properties, making it a candidate for further investigation as an antimicrobial agent.
- Enzyme Inhibition : Investigations are underway to determine if it can inhibit enzymes linked to disease progression in cancer and other conditions.
Industrial Applications
The compound's unique structure also makes it valuable in industrial contexts:
- Pharmaceutical Development : It serves as an intermediate in the synthesis of other pharmaceutical compounds. Its unique properties may lead to the development of new drugs with enhanced efficacy and reduced side effects.
- Material Science : The compound's chemical properties may allow it to be used in creating novel materials with specific desirable characteristics.
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
- Anticancer Research : A study published in a peer-reviewed journal highlighted its ability to inhibit tumor growth in vitro. Further research is needed to confirm these findings in vivo and explore its therapeutic window.
- Neuropharmacological Studies : Research indicates that compounds similar to this one have shown promise in modulating serotonin receptors, which could lead to advancements in treating mood disorders.
- Antimicrobial Efficacy : Comparative studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against resistant strains of bacteria and fungi.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Comparison with Similar Compounds
The compound belongs to a class of triazoloquinazolinone derivatives, which are structurally modified to optimize bioactivity. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Notes:
生物活性
The compound 3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole and quinazoline moiety. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For instance, the incorporation of the 4-fluorophenyl and 4-phenylpiperazine groups is critical for modulating receptor interactions and improving selectivity.
Anticancer Properties
Research indicates that derivatives of quinazoline and triazole exhibit significant anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study demonstrated that quinazoline derivatives could inhibit the proliferation of cancer cells through modulation of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Quinazoline derivatives have been reported to possess antibacterial and antifungal properties. In vitro studies have indicated that certain triazole-containing compounds exhibit activity against resistant strains of bacteria like Staphylococcus aureus and fungi such as Candida albicans .
Neuropharmacological Effects
Compounds containing piperazine rings are known for their neuropharmacological effects. The 4-phenylpiperazine moiety in this compound may contribute to dopaminergic activity, making it a candidate for further exploration in treating neurological disorders such as schizophrenia or depression. Previous studies on similar piperazine derivatives have shown high affinity for dopamine receptors, particularly D4 receptors .
The proposed mechanism of action for this compound involves interaction with various receptors in the central nervous system and modulation of neurotransmitter levels. The presence of the triazole ring may enhance binding affinity to target receptors due to its ability to form hydrogen bonds and stabilize ligand-receptor complexes.
Case Studies
- Anticancer Efficacy : A recent study evaluated a series of triazole derivatives including compounds similar to the target molecule against multiple cancer cell lines. Results indicated that some derivatives reduced cell viability by over 70% at concentrations as low as 10 µM .
- Neuropharmacological Assessment : In a behavioral study on rodents, administration of a related piperazine derivative resulted in significant reductions in anxiety-like behaviors, suggesting potential applications in anxiety disorders .
Data Table: Biological Activity Summary
常见问题
Q. Critical Parameters :
- Temperature : Reactions often require strict control (e.g., 120°C for cyclization steps) to avoid side products .
- Catalysts : Use of POCl₃ or DCC for activating carbonyl groups during piperazine coupling .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (methanol) is critical for isolating high-purity crystals, with yields ranging from 30–40% .
Q. Example Data :
| Step | Yield (%) | Purity (HPLC) | Key Analytical Confirmation (NMR) |
|---|---|---|---|
| Core Formation | 39.5 | >98% | δ 8.2–7.3 ppm (aromatic H), δ 4.5 (CH₂) |
| Piperazine Coupling | 42.1 | 97% | δ 3.8–3.2 ppm (piperazine CH₂), δ 7.6 (F-phenyl) |
Which spectroscopic techniques are most effective for structural characterization?
Q. Basic
- ¹H/¹³C NMR : Confirms substituent integration and regiochemistry. For example:
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 484.2) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., 66.34° between fluorophenyl groups in analogs) .
How can computational modeling predict biological targets?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., 14α-demethylase lanosterol, PDB: 3LD6).
- Protocol :
Prepare ligand (protonation states, energy minimization).
Define active site (e.g., heme-binding pocket for cytochrome P450 targets).
Validate with known inhibitors (e.g., fluconazole RMSD <2.0 Å) .
What strategies mitigate low yields during piperazine coupling?
Q. Advanced
- Activation Reagents : Replace DCC with EDC·HCl to reduce byproducts .
- Solvent Optimization : Use DMF for improved solubility of bulky intermediates .
- Protection/Deprotection : Temporarily protect piperazine amines with Boc groups to prevent undesired nucleophilic reactions .
What in vitro assays evaluate biological activity?
Q. Basic
- Enzyme Inhibition :
- Cytotoxicity Screening :
How do structural modifications influence pharmacokinetics?
Q. Advanced
Q. SAR Insights :
| Modification | Effect on Solubility (mg/mL) | Half-life (h, rat plasma) |
|---|---|---|
| 4-Fluorophenyl | 0.12 → 0.08 | 4.2 → 5.8 |
| Piperazine Carbonyl | 0.08 → 0.15 | 5.8 → 7.3 |
How are crystallization conditions optimized for X-ray analysis?
Q. Advanced
- Solvent Screening : Use methanol/ethyl acetate mixtures (1:3 v/v) for slow evaporation, yielding monoclinic crystals (space group P2₁/c) .
- Cryoprotection : Flash-cooling in liquid N₂ with 20% glycerol prevents ice formation .
What analytical challenges arise in quantifying trace impurities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
